molecular formula C9H15ClN2O2S B1388314 (3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride CAS No. 1185294-05-6

(3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride

Cat. No.: B1388314
CAS No.: 1185294-05-6
M. Wt: 250.75 g/mol
InChI Key: QRWWNGKAEAPMKY-UHFFFAOYSA-N
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Description

(3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride is a chemical compound with the molecular formula C9H14N2O2S·HCl and a molecular weight of 250.75 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of (3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-yl)acetic acid with hydrochloric acid under specific conditions. The reaction typically involves heating the starting materials in a suitable solvent, followed by purification to obtain the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of reactors, temperature control systems, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Various nucleophiles and electrophiles are used to achieve substitution reactions.

Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions can yield amines.

Scientific Research Applications

The compound has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Benzimidazole derivatives: These compounds share a similar core structure and are used in various applications.

  • Sulfanyl-containing acids: Compounds with similar functional groups that exhibit comparable reactivity and properties.

Uniqueness: (3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride is unique due to its specific structural features and reactivity profile, which make it suitable for certain applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylsulfanyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c12-8(13)5-14-9-10-6-3-1-2-4-7(6)11-9;/h6-7H,1-5H2,(H,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWWNGKAEAPMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=N2)SCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185294-05-6
Record name Acetic acid, 2-[(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185294-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride
Reactant of Route 3
(3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride
Reactant of Route 4
(3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride
Reactant of Route 5
(3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride
Reactant of Route 6
(3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride

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